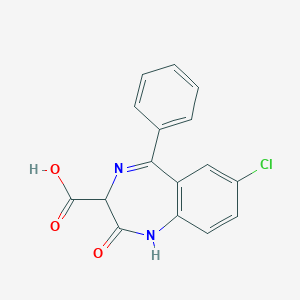
1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se utiliza principalmente para tratar trastornos de ansiedad, convulsiones parciales y síntomas de abstinencia del alcohol . Tras su administración, el clorazepato se convierte rápidamente en su metabolito activo, nordiazepam, que mejora la unión del ácido gamma-aminobutírico (GABA) al receptor GABA tipo A, promoviendo la hiperpolarización neuronal .
Métodos De Preparación
El clorazepato se puede sintetizar a partir de 2-amino-5-clorobenzonitrilo. La ruta sintética implica la reacción de 2-amino-5-clorobenzonitrilo con bromuro de fenilmagnesio, transformándolo en 2-amino-5-clorobenzofenona imina . Este intermedio se procesa posteriormente para obtener clorazepato. Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
El ácido clorazepico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El clorazepato se puede oxidar para formar su metabolito activo, nordiazepam.
Reducción: Las reacciones de reducción son menos comunes para el clorazepato debido a su estructura estable de benzodiazepina.
Sustitución: El clorazepato puede sufrir reacciones de sustitución, particularmente en el grupo cloro, para formar diferentes derivados. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.
Aplicaciones Científicas De Investigación
El ácido clorazepico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las benzodiazepinas en diversas reacciones químicas.
Biología: El clorazepato se utiliza para investigar el papel de los receptores GABA en la señalización neuronal y los efectos de las benzodiazepinas en el sistema nervioso central.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la ansiedad, las convulsiones y la abstinencia del alcohol.
Mecanismo De Acción
El ácido clorazepico ejerce sus efectos al mejorar la unión del ácido gamma-aminobutírico (GABA) al receptor GABA tipo A. Esta unión promueve la apertura de los canales de cloruro, lo que lleva a la hiperpolarización neuronal y a una disminución de la excitabilidad neuronal . El objetivo molecular principal es el receptor GABA tipo A, y la vía implicada incluye la modulación del flujo de iones cloruro a través de la membrana neuronal .
Comparación Con Compuestos Similares
El ácido clorazepico es único entre las benzodiazepinas debido a su solubilidad en agua y sus efectos de larga duración. Compuestos similares incluyen:
Diazepam: Otra benzodiazepina con propiedades ansiolíticas y anticonvulsivas similares, pero con una duración de acción más corta.
Lorazepam: Una benzodiazepina de acción corta que se utiliza comúnmente por sus efectos sedantes y ansiolíticos.
Propiedades
Número CAS |
149128-44-9 |
|---|---|
Fórmula molecular |
C16H11ClN2O3 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |
Clave InChI |
XDDJGVMJFWAHJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Color/Form |
FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |
| 23887-31-2 57109-90-7 |
|
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Vida útil |
AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |
Solubilidad |
Very soluble 2.48e-02 g/L |
Sinónimos |
4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


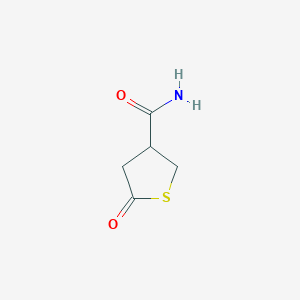

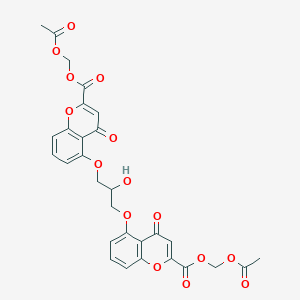


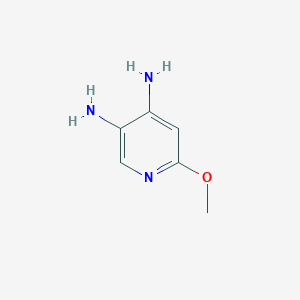
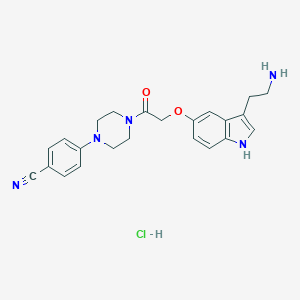

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
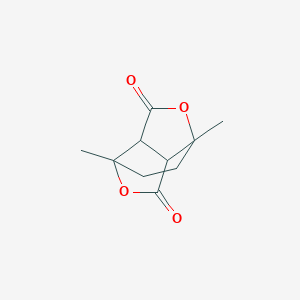
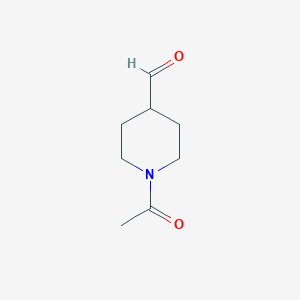
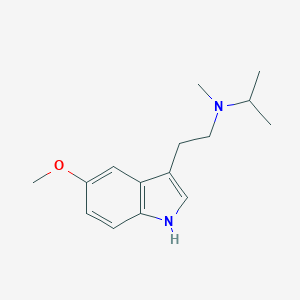
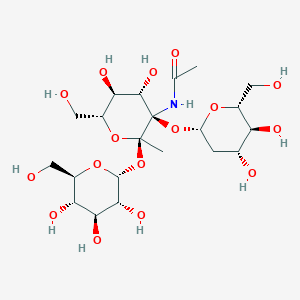
![3,6-DIAZABICYCLO[3.2.0]HEPTANE, 6-(TRIFLUOROACETYL)-](/img/structure/B137770.png)
